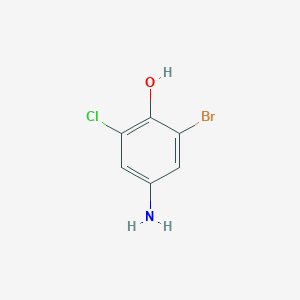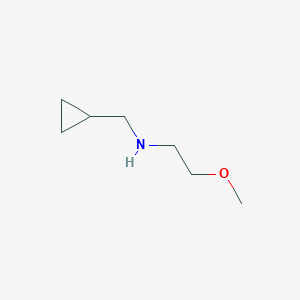
4-Amino-2-bromo-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-bromo-6-chlorophenol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Studies
Research on thiazole and thiadiazole derivatives, including compounds with chlorophenol and bromophenol moieties, underscores the importance of quantum chemical and molecular dynamics simulations. These studies are essential for predicting corrosion inhibition performances of various compounds against metal surfaces, a crucial aspect in materials science for protecting metals against corrosion. Such research indicates the potential of 4-Amino-2-bromo-6-chlorophenol derivatives in corrosion inhibition applications (Kaya et al., 2016).
Molecular Structure and Interaction Analysis
The study of hydrogen bonding between bases and acidic compounds, involving derivatives of chlorophenol, provides valuable insights into molecular interactions. Understanding these interactions is fundamental in designing more effective pharmaceuticals and understanding the molecular basis of drug action. Such research points towards the utility of this compound in pharmaceutical development and the broader chemical sciences (Jin & Wang, 2013).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes with ligands derived from chlorophenol and bromophenol highlight the compound's role in forming stable, biologically active complexes. This research area opens pathways to developing new materials with potential applications in catalysis, environmental remediation, and even medicinal chemistry (Bakirdere et al., 2015).
Sonochemical Degradation of Organic Pollutants
Research into the sonochemical degradation of chlorophenols, including 4-chlorophenol, showcases the application of such compounds in environmental science, particularly in the degradation of persistent organic pollutants. This work is pivotal for developing cleaner, more efficient methods to tackle pollution and offers insights into the environmental fate of chlorophenol derivatives (Goskonda et al., 2002).
Spectrophotometric Detection Methods
The development of sensitive and selective spectrophotometric methods for detecting chlorophenol derivatives underscores the importance of these compounds in analytical chemistry. Such methods are crucial for monitoring environmental pollutants and ensuring compliance with safety standards, highlighting the relevance of this compound in environmental monitoring and public health (Mukdasai et al., 2016).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center/doctor if you feel unwell and rinse mouth .
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-2-bromo-6-chlorophenol are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Similar compounds have been known to undergo reactions such as palladium (ii)-catalyzed c–h activation , which could potentially be a part of this compound’s interaction with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and data.
Propriétés
IUPAC Name |
4-amino-2-bromo-6-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTSSIIJSWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603412 |
Source


|
| Record name | 4-Amino-2-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158322-54-3 |
Source


|
| Record name | 4-Amino-2-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)



![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)



![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)


